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Yop2b (Yersinia) - 123902-43-2

Yop2b (Yersinia)

Catalog Number: EVT-1508762
CAS Number: 123902-43-2
Molecular Formula: C9H12O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Yop2b is primarily sourced from Yersinia pseudotuberculosis, a member of the Yersinia genus, which includes other notable species such as Yersinia pestis and Yersinia enterocolitica. These bacteria are typically found in soil and water, as well as in the intestines of animals, especially rodents.

Classification

Yop2b belongs to a class of proteins known as Yersinia outer proteins (Yops), which are secreted by the bacteria through a type III secretion system. This system allows the bacteria to inject virulence factors directly into host cells, facilitating infection and immune evasion.

Synthesis Analysis

Methods

The synthesis of Yop2b involves several technical steps:

  1. Gene Cloning: The gene encoding Yop2b is cloned into suitable expression vectors.
  2. Transformation: Competent Yersinia pseudotuberculosis cells are transformed with the plasmid containing the yop2b gene.
  3. Induction: Protein expression is induced under calcium-deficient conditions, typically at 37°C, which mimics the conditions encountered during infection.

Technical Details

The plasmid pIBI carries the yop2b gene along with other virulence factors. The bacteria are cultured in media supplemented with specific nutrients to promote growth and protein expression. Following induction, Yop2b can be purified using techniques such as affinity chromatography.

Molecular Structure Analysis

Structure

The molecular structure of Yop2b has been characterized through various biochemical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that Yop2b has a compact structure with distinct domains that facilitate its interaction with host cell components.

Data

  • Molecular Weight: Approximately 40 kDa.
  • Amino Acid Composition: Composed of various hydrophobic and hydrophilic residues that contribute to its stability and function in host interactions.
Chemical Reactions Analysis

Reactions

Yop2b participates in several biochemical reactions:

  1. Inhibition of Host Cell Signaling: Yop2b can interfere with host cell signaling pathways, preventing effective immune responses.
  2. Protein-Protein Interactions: It interacts with various host proteins, modulating their function to favor bacterial survival.

Technical Details

The mechanisms by which Yop2b exerts its effects involve post-translational modifications of host proteins and disruption of cellular processes critical for immune defense.

Mechanism of Action

Process

The mechanism by which Yop2b functions involves:

  1. Secretion via Type III Secretion System: Once synthesized, Yop2b is secreted into the extracellular space or directly into host cells.
  2. Disruption of Immune Responses: By targeting specific signaling pathways within immune cells, Yop2b inhibits their ability to mount an effective response against the bacterial infection.

Data

Research indicates that Yop2b can inhibit phagocytosis and alter cytokine production in infected host cells, contributing to the virulence of Yersinia pseudotuberculosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Yop2b is soluble in aqueous solutions under physiological conditions.
  • Stability: The protein exhibits stability under various temperature conditions but is sensitive to extreme pH levels.

Chemical Properties

  • Isoelectric Point: The isoelectric point (pI) of Yop2b is around 5.5, indicating it is negatively charged at physiological pH.
  • Post-translational Modifications: These include phosphorylation and glycosylation, which may affect its function and interaction with host cells.
Applications

Scientific Uses

Yop2b serves as an important model for studying bacterial pathogenesis and host-pathogen interactions. Its study aids in:

  1. Vaccine Development: Understanding Yop2b's role in immune evasion can inform vaccine strategies against Yersinia infections.
  2. Antibiotic Resistance Research: Investigating how Yop proteins contribute to virulence may lead to novel therapeutic targets for combating antibiotic-resistant strains.
  3. Biotechnology Applications: Insights gained from studying Yop proteins can be applied in developing biosensors or diagnostic tools for detecting Yersinia infections.
Introduction to Yop2b in *Yersinia* Pathogenesis

Historical Discovery and Nomenclature of Yop2b

The identification of Yop2b emerged from foundational studies on Yersinia virulence mechanisms in the mid-20th century. Initial observations revealed that pathogenic Yersinia pestis exhibited calcium-dependent growth at 37°C, a phenotype linked to virulence loss [1]. This discovery led to the identification of a 70-kb virulence plasmid (pYV/pIB1) encoding proteins essential for survival in lymphoid tissues [1] [2]. By the late 1980s, plasmid-encoded proteins were systematically characterized, and a basic protein designated Yop2b was identified in Yersinia pseudotuberculosis [2].

Molecular analysis demonstrated that Yop2b was regulated by temperature and calcium concentration at the transcriptional level. Mutants lacking Yop2b were completely avirulent in murine models, establishing its role as a core virulence determinant [2]. Subsequent genetic studies revealed that Yop2b was identical to YopH, a protein tyrosine phosphatase (PTPase). Consequently, the unified nomenclature yopH was adopted, though "Yop2b" remains historically significant [1] [3].

Table 1: Historical Milestones in Yop2b/YopH Research

YearDiscoverySignificance
1950sCa²⁺-dependency in Y. pestis growthLinked virulence to plasmid-encoded factors
1988Characterization of Yop2b in Y. pseudotuberculosisIdentified avirulence in yopH mutants
1990sYop2b renamed YopHUnified nomenclature reflecting phosphatase activity
2003Tissue-specific colonization defectsDefined role in mesenteric lymph node persistence

Genomic Context: Plasmid pIB1 and the yopH Gene

The gene encoding Yop2b (yopH) resides on the pIB1 plasmid in Y. pseudotuberculosis (homologous to pYV in Y. enterocolitica and pCD1 in Y. pestis). This 70-kb plasmid harbors the Yop virulon, comprising three functional modules:

  • Structural components (ysc genes) for type III secretion apparatus
  • Regulatory elements (lcrF/virF transcriptional activator)
  • Effector genes (yopH, yopE, yopM, etc.) [1] [4]

The yopH gene is positioned within a polycistronic operon but maintains independent transcriptional regulation. Its promoter contains conserved motifs responsive to temperature shifts (28°C → 37°C) and calcium flux [1] [3]. The lcrF gene product activates yopH transcription upon host entry, enabling rapid expression during infection [4]. Notably, yopH requires no signal peptide for secretion; instead, its translocation depends on the Ysc type III secretion system and specialized chaperones (e.g., SycH) that prevent premature degradation [1] [4].

Table 2: Genetic and Functional Features of yopH

FeatureDetailFunctional Implication
Genomic LocationpIB1 virulence plasmidHorizontally acquired virulence trait
Gene SizeEncodes 50.7 kDa polypeptideOptimal for secretion/translocation
Regulatory ElementslcrF-dependent promoterThermo- and Ca²⁺-responsive expression
Secretion ChaperoneSycHStabilizes YopH prior to secretion
Conserved DomainsN-terminal secretion motif; C-terminal PTPase domainFacilitates translocation & immune evasion

Yop2b as a Virulence Determinant in Yersinia pseudotuberculosis

Yop2b/YopH is indispensable for Y. pseudotuberculosis pathogenicity through its multifunctional phosphatase activity. Its primary mechanisms include:

Inhibition of Phagocytosis

YopH dephosphorylates focal adhesion kinases (p130Cas, FAK) and adhesion receptors (β1-integrins), disrupting actin polymerization required for phagocytic cup formation. This allows extracellular bacteria to evade macrophages and neutrophils [3] [4]. Strains lacking yopH exhibit >90% reduced survival against phagocytes in vitro [2] [3].

Suppression of Immune Signaling

YopH impairs T-cell and B-cell activation by dephosphorylating Lck kinase and SKAP-HOM adaptor proteins, thereby blocking antigen receptor signaling. This cripples adaptive immune responses during infection [4].

Tissue-Specific Colonization

In vivo studies demonstrate that yopH mutants colonize intestinal Peyer’s patches but fail to persist in mesenteric lymph nodes (MLN). Competition assays show a >100-fold disadvantage compared to wild-type bacteria in MLN by 5 days post-infection [3]. This defect is attributed to impaired neutrophil suppression and lymphocyte modulation [3] [7].

Table 3: In Vivo Virulence Phenotypes of yopH Mutants

Infection ModelTissue Colonization DefectProposed Mechanism
Orogastric (Single Strain)MLN: 10²⁻³-fold reductionFailure to neutralize neutrophil killing
Intraperitoneal (Competition)Spleen: 98% competitive index lossImpaired suppression of macrophage clearance
Systemic DisseminationNo liver/spleen invasionDisrupted actin barrier penetration

Functional Redundancy and Synergy

While YopH is critical, its deletion alone does not fully attenuate virulence. Redundancy exists with YopE (GTPase-activating protein) and YopT (cysteine protease), which also disrupt cytoskeletal dynamics [3] [5]. However, yopH/yopE double mutants show near-total colonization failure, indicating synergistic roles in immune evasion [3].

Properties

CAS Number

123902-43-2

Product Name

Yop2b (Yersinia)

Molecular Formula

C9H12O2

Synonyms

Yop2b (Yersinia)

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